molecular formula C9H11N3OS4 B12913660 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine CAS No. 3891-77-8

3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)rhodanine

Cat. No.: B12913660
CAS No.: 3891-77-8
M. Wt: 305.5 g/mol
InChI Key: OTIHSEDAOTZRGC-ALCCZGGFSA-N
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Description

3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methyl iodide.

    Formation of the Thioxothiazolidinone Ring: The final step involves the condensation of the thiadiazole derivative with ethyl acetoacetate under acidic conditions to form the thioxothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes and pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
  • 3-Ethyl-5-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one
  • 3-Ethyl-5-(3-methyl-5-(ethylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one

Uniqueness

The uniqueness of 3-Ethyl-5-(3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene)-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

CAS No.

3891-77-8

Molecular Formula

C9H11N3OS4

Molecular Weight

305.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(3-methyl-5-methylsulfanyl-1,3,4-thiadiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H11N3OS4/c1-4-12-6(13)5(16-9(12)14)7-11(2)10-8(15-3)17-7/h4H2,1-3H3/b7-5-

InChI Key

OTIHSEDAOTZRGC-ALCCZGGFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\N(N=C(S2)SC)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2N(N=C(S2)SC)C)SC1=S

Origin of Product

United States

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